molecular formula C5H5NOS B1322358 4-Methylisothiazole-5-carbaldehyde CAS No. 88511-33-5

4-Methylisothiazole-5-carbaldehyde

Cat. No. B1322358
CAS RN: 88511-33-5
M. Wt: 127.17 g/mol
InChI Key: MMABGRJFGBUSEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylisothiazole-5-carbaldehyde is a chemical compound that is part of a broader class of heterocyclic compounds featuring an isothiazole ring. While the specific compound is not directly discussed in the provided papers, related structures and their reactivity can provide insight into its potential properties and applications. For instance, isothiazole derivatives have been synthesized and studied for their potential in creating diverse heterocyclic scaffolds, which are valuable in pharmaceutical chemistry and materials science .

Synthesis Analysis

The synthesis of heterocyclic compounds related to 4-Methylisothiazole-5-carbaldehyde often involves the formation of intermediate structures that can undergo further chemical transformations. For example, isothiazole-5-carbaldehyde has been used as a starting material to synthesize triheterapentalenes, which are achieved through methylation and subsequent treatment with sodium carbonate . Similarly, 4-carbaldehyde-1,2,3-triazole derivatives are synthesized through reactions with sodium azide and acetylenic aldehydes . These methods suggest that the synthesis of 4-Methylisothiazole-5-carbaldehyde could also involve nucleophilic substitutions and ring-closure reactions.

Molecular Structure Analysis

The molecular structure of compounds closely related to 4-Methylisothiazole-5-carbaldehyde has been determined using techniques such as X-ray diffraction. For instance, the crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde reveals that the aldehydic fragment is almost coplanar with the adjacent pyrazole ring . This information can be extrapolated to suggest that 4-Methylisothiazole-5-carbaldehyde may also exhibit planarity between its functional groups, which can influence its reactivity and interaction with other molecules.

Chemical Reactions Analysis

The reactivity of compounds similar to 4-Methylisothiazole-5-carbaldehyde has been explored in various studies. For example, 1,2,4-triazole-3-carbaldehydes dimerize in the solid state to form carbonyl-free hemiaminals, and their structure in solution has been studied using spectroscopic methods . Additionally, the reaction of 1-alkyl-2-chloro-1H-indole-3-carbaldehydes with 4-amino-5-alkyl(aryl)-4H-1,2,4-triazole-3-thiols leads to the formation of new heterocyclic compounds . These reactions highlight the potential of aldehyde-functionalized heterocycles to participate in cyclization and dimerization processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic aldehydes are influenced by their molecular structure. For example, the presence of substituents on the heterocycle can affect the stability of different tautomeric forms, as seen with N-unsubstituted 1,2,4-triazole-3-carbaldehydes . The crystal structures of related compounds provide insights into intermolecular interactions, such as hydrogen bonding and π-π stacking, which can affect the compound's solubility, melting point, and reactivity . These properties are crucial for the practical application of these compounds in chemical synthesis and drug design.

Scientific Research Applications

  • Pharmaceutical Intermediate

    • Application : 4-Methylisothiazole-5-carbaldehyde is used as a pharmaceutical intermediate . An intermediate is a substance produced during the synthesis of an end product, which is further reacted to produce that end product. In this case, 4-Methylisothiazole-5-carbaldehyde could be used in the synthesis of various drugs.
  • Thiazole Derivative

    • Application : Thiazole derivatives, such as 4-Methylisothiazole-5-carbaldehyde, have been found to contribute to the development of various drugs and biologically active agents . Thiazole is a heterocycle with sulfur and nitrogen in its ring, which has many reactive positions where various chemical reactions may take place.
  • Chemical Synthesis

    • Application : 4-Methylisothiazole-5-carbaldehyde is used in chemical synthesis . It can be used as a building block in the synthesis of various chemical compounds.
  • Anticancer Activity

    • Application : Some derivatives of 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide, which can be synthesized from 4-Methylisothiazole-5-carbaldehyde, have shown anticancer activity .
  • Photochemical Isomerization

    • Application : 4-Methylisothiazole-5-carbaldehyde can be used in the study of photochemical isomerization reactions . This involves the change in the structural arrangement of a molecule due to the absorption of light.
    • Results or Outcomes : The outcome would be a better understanding of the mechanisms of photochemical isomerization reactions, which could have implications for various fields, including materials science and drug development .
  • Antiproliferative Activity

    • Application : Some derivatives of 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide, which can be synthesized from 4-Methylisothiazole-5-carbaldehyde, have shown antiproliferative activity . This means they can inhibit the growth of cells, which could be useful in the treatment of diseases like cancer.
    • Results or Outcomes : The outcome would be the production of a drug that incorporates 4-Methylisothiazole-5-carbaldehyde. The effectiveness of the drug would then be tested in clinical trials .

Safety And Hazards

4-Methylisothiazole-5-carbaldehyde is considered a hazardous substance. It can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name

4-methyl-1,2-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NOS/c1-4-2-6-8-5(4)3-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMABGRJFGBUSEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90625367
Record name 4-Methyl-1,2-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylisothiazole-5-carbaldehyde

CAS RN

88511-33-5
Record name 4-Methyl-5-isothiazolecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88511-33-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-1,2-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.